methyl 1,5-dimethyl-3-[(methylsulfonyl)amino]-1H-indole-2-carboxylate
Description
Methyl 1,5-dimethyl-3-[(methylsulfonyl)amino]-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine .
Properties
Molecular Formula |
C13H16N2O4S |
|---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
methyl 3-(methanesulfonamido)-1,5-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4S/c1-8-5-6-10-9(7-8)11(14-20(4,17)18)12(15(10)2)13(16)19-3/h5-7,14H,1-4H3 |
InChI Key |
UELQQKWALVFDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2NS(=O)(=O)C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 1,5-dimethyl-3-[(methylsulfonyl)amino]-1H-indole-2-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions.
Esterification: The final step involves esterification to form the carboxylate ester, completing the synthesis of the target compound.
Chemical Reactions Analysis
Scientific Research Applications
Methyl 1,5-dimethyl-3-[(methylsulfonyl)amino]-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1,5-dimethyl-3-[(methylsulfonyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 1,5-dimethyl-3-[(methylsulfonyl)amino]-1H-indole-2-carboxylate can be compared with other indole derivatives:
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